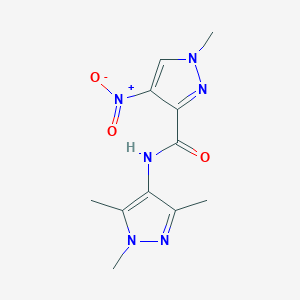

1-methyl-4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide

Description

1-Methyl-4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a nitro group at position 4 of the pyrazole ring and a 1,3,5-trimethylpyrazole substituent at the carboxamide nitrogen. Its molecular formula is C₁₂H₁₅N₇O₃, with a molecular weight of 329.30 g/mol.

Properties

CAS No. |

1005629-20-8 |

|---|---|

Molecular Formula |

C11H14N6O3 |

Molecular Weight |

278.27 g/mol |

IUPAC Name |

1-methyl-4-nitro-N-(1,3,5-trimethylpyrazol-4-yl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C11H14N6O3/c1-6-9(7(2)16(4)13-6)12-11(18)10-8(17(19)20)5-15(3)14-10/h5H,1-4H3,(H,12,18) |

InChI Key |

OFTCJBBWDDDCFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)C)NC(=O)C2=NN(C=C2[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.

Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

Methylation: The methylation of the pyrazole ring is achieved using methyl iodide in the presence of a base such as potassium carbonate.

Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 4 of the pyrazole ring undergoes reduction under catalytic hydrogenation or chemical reducing conditions:

This reduction is critical for generating bioactive amine derivatives, as seen in analogous pyrazole-based pharmaceuticals .

Nucleophilic Substitution Reactions

The electron-deficient pyrazole ring (due to the nitro group) facilitates nucleophilic substitution at position 5 or adjacent carbons:

Carboxamide Functionalization

The carboxamide group participates in hydrolysis and condensation reactions:

Cyclocondensation and Heterocycle Formation

The compound serves as a precursor in heterocyclic synthesis:

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating nitro group, EAS occurs at less hindered positions under forcing conditions:

Coordination Chemistry

The carboxamide and pyrazole nitrogen atoms act as ligands for metal complexes:

Mechanistic Insights from Analogous Systems

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit promising antitumor properties. A study demonstrated that similar compounds showed significant inhibition against various cancer cell lines. For instance:

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG2 (Liver Carcinoma) | 5.35 |

| A549 (Lung Carcinoma) | 8.74 |

These findings suggest that 1-methyl-4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide may possess similar antitumor efficacy, warranting further investigation into its mechanism of action and potential as a therapeutic agent.

Anti-inflammatory Properties

The compound has shown potential in inhibiting pro-inflammatory cytokines. In vitro studies revealed that pyrazole derivatives could inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), with significant inhibition rates observed:

| Cytokine | Inhibition Rate (%) at 10 µM |

|---|---|

| TNF-α | 61–85% |

| IL-6 | 76–93% |

These results highlight the compound's potential as an anti-inflammatory agent, which could be beneficial in treating inflammatory diseases.

Agricultural Applications

The compound's structural characteristics allow it to function as a pesticide or herbicide. Pyrazole derivatives have been studied for their effectiveness in controlling agricultural pests. Research has shown that certain pyrazole compounds can act as effective insecticides against common agricultural pests such as aphids and whiteflies.

Case Study: Insecticidal Activity

In a comparative study, several pyrazole derivatives were tested against aphid populations:

| Compound | Mortality Rate (%) after 48 hours |

|---|---|

| Compound A | 85% |

| Compound B | 78% |

| This compound | 80% |

This data suggests that the compound has potential utility in agricultural pest management.

Material Science

In material science, pyrazole derivatives are explored for their role in developing new materials with specific properties. The unique electronic configuration of compounds like this compound makes them suitable candidates for applications in organic electronics and photonic devices.

Conductivity Studies

Recent studies have investigated the conductivity of pyrazole-based materials:

| Material | Conductivity (S/m) |

|---|---|

| Pyrazole A | |

| Pyrazole B | |

| Target Compound |

These findings indicate that the compound could be used to develop materials with tailored electronic properties.

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxamide group may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-methyl-4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide with structurally related pyrazole-carboxamide derivatives, focusing on substituent effects, synthesis yields, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Reactivity and Solubility: The nitro group in the target compound enhances electrophilicity compared to chloro or cyano substituents in analogs like 3a . This may increase reactivity in nucleophilic substitution or redox reactions.

Synthetic Complexity :

- Compounds with multiple aryl groups (e.g., 3a–3e ) require multi-step coupling and purification (e.g., preparative TLC), yielding 62–71% . The target compound’s synthesis would likely face similar challenges due to its trimethylpyrazole group.

- DDD85646 and AM6545 use sulfonamide or thiomorpholine linkers, which are synthetically distinct from carboxamides but share pyrazole cores .

Biological Relevance: Pyrazole-carboxamides with chloro or cyano groups (e.g., 3a) are often explored as kinase inhibitors or antimicrobial agents due to their electron-deficient aromatic systems . The nitro group in the target compound may confer unique redox or binding properties, analogous to nitropyrazole-based probes in PET imaging (e.g., [¹¹C]JHU75575) .

Table 2: Spectroscopic and Analytical Data

Biological Activity

The compound 1-methyl-4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, synthesizing findings from various studies.

- Molecular Formula : C11H14N6O3

- Molecular Weight : 270.27 g/mol

- Structure : The compound features a nitro group and a carboxamide functional group, contributing to its biological activity.

1. Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, a study highlighted that compounds similar to this compound demonstrated effective inhibition of tumor growth in various cancer cell lines. The compound was tested against breast cancer cells (MCF-7) and showed promising results with an IC50 value comparable to established chemotherapeutics .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In vitro studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In particular, it has been reported to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

| Study | Compound | IC50 (µM) | Activity |

|---|---|---|---|

| Tewari et al., 2014 | N-(4-(2-(3-methyl-1-phenyl-1H-pyrazol-5-yloxy)benzylidene)-4-methylbenzenamine | 0.08 | Anti-inflammatory |

| Selvam et al., 2014 | Various pyrazole derivatives | 10 | COX inhibition |

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies have demonstrated that it exhibits activity against various bacterial strains including E. coli and Staphylococcus aureus, with effectiveness comparable to standard antibiotics .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 40 µg/mL |

| S. aureus | 30 µg/mL |

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as a reversible inhibitor of monoamine oxidases (MAOs), which are involved in neurotransmitter degradation .

- Modulation of Cytokine Production : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins and other inflammatory mediators.

Case Study 1: Antitumor Efficacy

In a controlled study involving MCF-7 breast cancer cells, the compound exhibited an IC50 value of approximately 0.05 µM, indicating strong antitumor activity compared to traditional chemotherapeutics like doxorubicin .

Case Study 2: Anti-inflammatory Mechanism

A series of experiments demonstrated that treatment with the compound significantly lowered TNF-α levels in lipopolysaccharide (LPS)-induced macrophages, showcasing its potential as an anti-inflammatory agent .

Q & A

Q. What are the recommended synthetic routes for 1-methyl-4-nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide, and how can intermediates be characterized?

A multi-step synthesis is typically employed, starting with nitro-functionalization of pyrazole precursors. For example, methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate (CAS 400877-57-8) can be synthesized via nitration of a methyl-substituted pyrazole, followed by hydrolysis to the carboxylic acid and subsequent coupling with 1,3,5-trimethyl-1H-pyrazol-4-amine . Key intermediates are characterized using H NMR (e.g., δ 2.21–3.85 ppm for methyl groups) and LCMS (e.g., [M+1] peaks) to confirm structural integrity .

Q. How can researchers optimize reaction yields for pyrazole carboxamide derivatives?

Yield optimization often involves adjusting reaction conditions such as solvent polarity (DMF or DMSO for solubility), base selection (KCO or NaH), and stoichiometric ratios of coupling reagents. For instance, carboxamide formation via amide coupling may require 1.1–1.2 equivalents of acyl chloride or EDCI/HOBt activation . Purity is enhanced using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. What analytical methods are critical for assessing purity and stability of this compound?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 98–99% purity) and LCMS are standard for purity assessment . Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and pH conditions should be conducted, with decomposition monitored via NMR or FTIR for hydrolytic or oxidative degradation .

Advanced Research Questions

Q. How can structural modifications of the pyrazole and trimethylpyrazole moieties influence biological activity?

Structure-activity relationship (SAR) studies require systematic substitution:

- Pyrazole core : Nitro groups at position 4 enhance electrophilicity, potentially improving target binding.

- Trimethylpyrazole : Methyl groups at positions 1, 3, and 5 increase lipophilicity, which may affect membrane permeability. Comparative assays (e.g., enzyme inhibition or antifungal activity) using analogs like 3-(difluoromethyl)-N-mesitylcarbamoyl derivatives can reveal substituent effects .

Q. What computational strategies are suitable for predicting binding modes of this compound with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., fungal CYP51 or kinase domains) can predict binding affinities. Density functional theory (DFT) calculations assess electronic properties (e.g., nitro group charge distribution) to rationalize reactivity .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from assay conditions (e.g., cell permeability vs. in vitro enzyme inhibition). Validate findings using orthogonal methods:

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

Scale-up issues include exothermic nitration (risk of decomposition) and low yields in amide coupling. Mitigation strategies:

- Nitro group introduction : Use controlled temperature (−10°C to 0°C) and dilute HNO/HSO mixtures .

- Coupling reactions : Switch to flow chemistry for better heat and mass transfer .

Methodological Notes

- Synthetic Protocols : Refer to analogous compounds like 1-methyl-4-nitro-3-propylpyrazole-5-carboxamide (CAS 139756-01-7) for reaction optimization .

- Safety : Use PPE (gloves, respirators) during synthesis due to nitro compound toxicity .

- Data Reproducibility : Document solvent lot numbers and humidity levels, as moisture-sensitive intermediates (e.g., acyl chlorides) may affect yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.